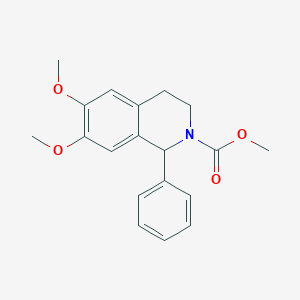
methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate, commonly referred to as MDPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. MDPI has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of novel therapeutics.
Mécanisme D'action
The exact mechanism of action of MDPI is not fully understood. However, it has been proposed that MDPI exerts its analgesic and anti-inflammatory effects by modulating the activity of opioid receptors and inhibiting the production of pro-inflammatory cytokines. MDPI has been found to bind to the mu-opioid receptor with high affinity, which may contribute to its analgesic activity. Additionally, MDPI has been shown to inhibit the production of interleukin-1beta and tumor necrosis factor-alpha, which are pro-inflammatory cytokines that play a key role in the development of inflammation.
Biochemical and Physiological Effects:
MDPI has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce thermal and mechanical nociception in animal models of pain. Additionally, MDPI has been found to reduce inflammation in animal models of acute and chronic inflammation. MDPI has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
MDPI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, MDPI has been extensively studied for its potential use as an analgesic and anti-inflammatory agent, which makes it a promising candidate for further research. However, there are also limitations to using MDPI in lab experiments. MDPI has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of MDPI is not fully understood, which may make it difficult to design experiments to fully elucidate its activity.
Orientations Futures
There are several future directions for research on MDPI. One potential direction is to further elucidate the mechanism of action of MDPI. This may involve studying its activity on different opioid receptors and investigating its effects on other signaling pathways involved in pain and inflammation. Additionally, further research is needed to determine the pharmacokinetic and pharmacodynamic properties of MDPI. This may involve studying its absorption, distribution, metabolism, and excretion in animal models. Finally, future research may involve the development of novel analogs of MDPI with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of MDPI involves the condensation of 2,3-dimethoxybenzaldehyde with N-phenylethylamine followed by the reduction of the resulting imine with sodium borohydride. The resulting product is then esterified with methyl chloroformate to yield MDPI. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
MDPI has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. It has been found to exhibit potent activity against thermal and mechanical nociception in animal models of pain. Additionally, MDPI has been shown to reduce inflammation in animal models of acute and chronic inflammation. These findings suggest that MDPI may be a promising candidate for the development of novel analgesics and anti-inflammatory agents.
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H21NO4/c1-22-16-11-14-9-10-20(19(21)24-3)18(13-7-5-4-6-8-13)15(14)12-17(16)23-2/h4-8,11-12,18H,9-10H2,1-3H3 |
Clé InChI |
JJLRKLXGFISQFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



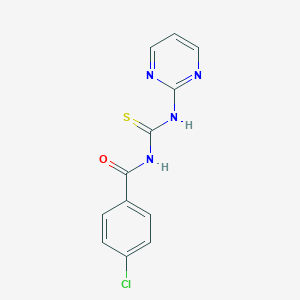
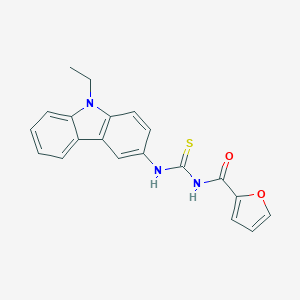
![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
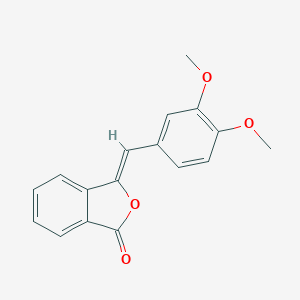
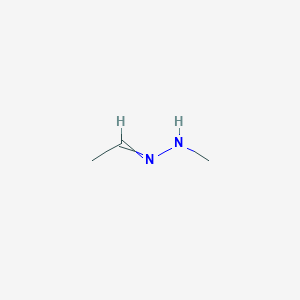
![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
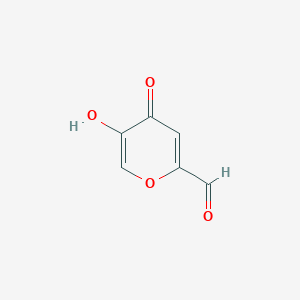
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)





![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)